molecular formula C10H10N2O2S B259602 methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate

methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B259602
M. Wt: 222.27 g/mol
InChI Key: LXWKFOJGSXRJTB-UHFFFAOYSA-N
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Description

methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate is a chemical compound that belongs to the class of benzo[d]thiazol-2-ylcarbamates. . The structure of this compound includes a benzothiazole ring, which is a bicyclic system containing both sulfur and nitrogen atoms, and a carbamate group, which is an ester of carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-methylbenzo[d]thiazol-2-yl)carbamate typically involves the reaction of 6-methylbenzo[d]thiazol-2-amine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of methyl (6-methylbenzo[d]thiazol-2-yl)carbamate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (6-methylbenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The exact molecular pathways and targets are still under investigation, but it is thought to influence ion channels and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-methylbenzo[d]thiazol-2-yl)carbamate
  • Benzo[d]thiazol-2-ylcarbamates
  • Thiazole derivatives

Uniqueness

methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct pharmacological properties. Compared to other similar compounds, it has shown promising anticonvulsant activity and potential for further development as a therapeutic agent .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl N-(6-methyl-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C10H10N2O2S/c1-6-3-4-7-8(5-6)15-9(11-7)12-10(13)14-2/h3-5H,1-2H3,(H,11,12,13)

InChI Key

LXWKFOJGSXRJTB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)OC

Origin of Product

United States

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